Ethanol, 2-phenoxy-, phosphate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-phenoxy-, phosphate, sodium salt is a chemical compound that combines the properties of ethanol and phenoxy groups with a phosphate and sodium salt. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-phenoxy-, phosphate, sodium salt typically involves the reaction of phenoxyethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful addition of reactants and monitoring of reaction parameters to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-phenoxy-, phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phenoxy group to a phenoxy radical.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions include phenoxy radicals, reduced alcohols, and substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-phenoxy-, phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme kinetics and as a preservative in biological samples.
Medicine: Utilized in the formulation of pharmaceuticals and as an antiseptic.
Industry: Applied in the production of cosmetics, lubricants, and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of ethanol, 2-phenoxy-, phosphate, sodium salt involves its interaction with cellular membranes and proteins. The phenoxy group disrupts the lipid bilayer, leading to increased membrane permeability. The phosphate group interacts with proteins, altering their function and activity. This dual action makes the compound effective as an antimicrobial and preservative .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyethanol: A glycol ether and phenol ether with similar preservative properties.
Ethylene glycol monophenyl ether: Another glycol ether with applications in cosmetics and pharmaceuticals.
Uniqueness
Ethanol, 2-phenoxy-, phosphate, sodium salt is unique due to its combined properties of ethanol, phenoxy, phosphate, and sodium salt. This combination enhances its solubility, stability, and effectiveness in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
72283-33-1 |
---|---|
Molekularformel |
C8H9Na2O5P |
Molekulargewicht |
262.11 g/mol |
IUPAC-Name |
disodium;2-phenoxyethyl phosphate |
InChI |
InChI=1S/C8H11O5P.2Na/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
IRHYAHXGSWLABK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.